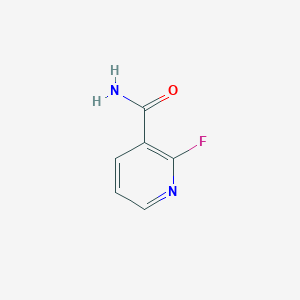

2-Fluoronicotinamida

Descripción general

Descripción

2-Fluoronicotinamide is a compound that has garnered interest in various fields of research due to its potential applications in medical imaging and pharmaceuticals. The incorporation of fluorine into organic molecules, such as 2-fluoronicotinamide, can significantly alter their chemical and biological properties, making them useful in the design of new drugs and diagnostic agents .

Synthesis Analysis

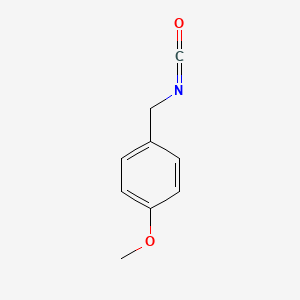

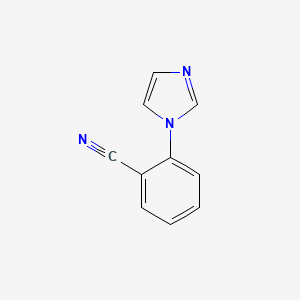

The synthesis of 2-fluoronicotinamide derivatives has been explored in several studies. For instance, the synthesis of [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a radiotracer for PET melanoma imaging, involves a one-step, high-yielding fluorine incorporation on the nicotinamide ring . Another study describes a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, using a palladium-catalyzed cyanation/reduction sequence . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods has been reported, highlighting the environmental and safety advantages of such approaches .

Molecular Structure Analysis

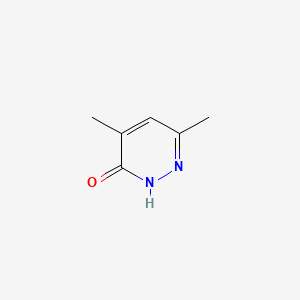

The molecular structure of 2-fluoronicotinamide and its derivatives is crucial for their biological activity. Structural studies of co-crystals involving fluorinated compounds, such as 5-fluorouracil with nicotinamide, provide insights into the influence of fluorine moieties on the overall packing and synthetic accessibility of multi-component systems . These studies are essential for understanding the interactions and stability of 2-fluoronicotinamide in various environments.

Chemical Reactions Analysis

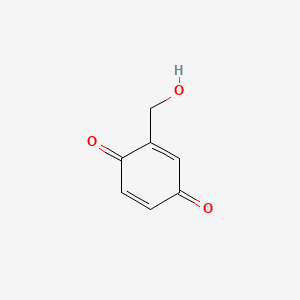

2-Fluoronicotinamide and its analogs participate in a variety of chemical reactions. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides has been explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The presence of fluorine atoms in these compounds imparts unique electrophilic reactivity, which is leveraged in the synthesis of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoronicotinamide derivatives are influenced by the presence of fluorine. Fluorine atoms can enhance the physiological activity of drugs and are involved in the modification of drug structures . The optically active nature of fluorinated compounds, such as 2-fluoropropionic acid, is of significant biological importance . Moreover, the introduction of fluorine into nicotinamide derivatives has been shown to yield high tumor to body contrast ratios and rapid renal clearance in the context of PET imaging .

Aplicaciones Científicas De Investigación

Agentes Teranósticos para Melanoma

La 2-Fluoronicotinamida se ha utilizado en el desarrollo de agentes teranósticos para el melanoma . El estudio demostró el potencial de usar 131 I-IFNABZA como un agente teranóstico contra el melanoma .

Aplicaciones Radioquímicas

El compuesto se ha utilizado en aplicaciones radioquímicas, particularmente en el desarrollo de fluoronicotinamida radioyodada . El estudio mostró una acumulación tumoral rápida y significativa de 131 I-IFNABZA a los 5 min p.i. (4.29 ± 0.93%ID/g) se observó y la absorción tumoral fue de 5.84 ± 1.80, 5.19 ± 2.84, 5.06 ± 2.09, 5.17 ± 1.53, y 1.51 ± 0.34%ID/g a las 1, 4, 24, 48 y 96 h p.i., respectivamente, en ratones portadores de melanoma B16F10 .

Síntesis Química

La this compound se utiliza en la síntesis química . Su fórmula lineal es C6H5FN2O .

Ciencia de Materiales

En la ciencia de materiales, la this compound se utiliza en el desarrollo de nuevos materiales . Se utiliza en la síntesis de nuevos compuestos con aplicaciones potenciales en diversos campos .

Cromatografía

La this compound se utiliza en cromatografía, una técnica de laboratorio para la separación de una mezcla . Se utiliza en el desarrollo de nuevas técnicas cromatográficas .

Investigación Analítica

En la investigación analítica, la this compound se utiliza en el desarrollo de nuevos métodos analíticos . Se utiliza en la síntesis de nuevos compuestos para aplicaciones analíticas .

Safety and Hazards

When handling 2-Fluoronicotinamide, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 5-fluoronicotinamide derivatives, have been identified as inhibitors of hdac6 . HDAC6 is a class IIb enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration .

Mode of Action

Based on the action of similar compounds, it can be inferred that 2-fluoronicotinamide might interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the cellular processes controlled by the target enzyme.

Biochemical Pathways

If we consider the action of similar compounds, it can be inferred that 2-fluoronicotinamide might affect pathways related to cell growth, differentiation, and migration . The downstream effects of these changes could potentially include alterations in cell behavior and function.

Pharmacokinetics

The pharmacokinetics of 2-Fluoronicotinamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the available literature. Therefore, it is challenging to outline the compound’s impact on bioavailability. Understanding the pharmacokinetics of a compound is crucial for predicting its behavior in the body and its potential therapeutic effects .

Result of Action

Based on the known effects of similar compounds, it can be inferred that 2-fluoronicotinamide might lead to changes in cell behavior and function, potentially influencing cell growth, differentiation, and migration .

Propiedades

IUPAC Name |

2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCLBOGXTPXNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291216 | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364-22-7 | |

| Record name | 364-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

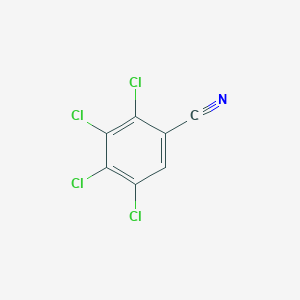

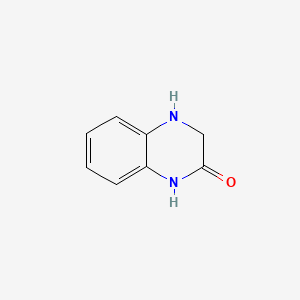

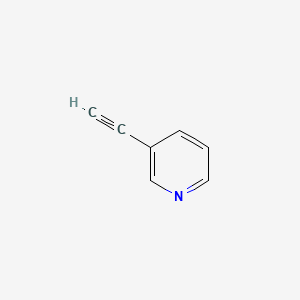

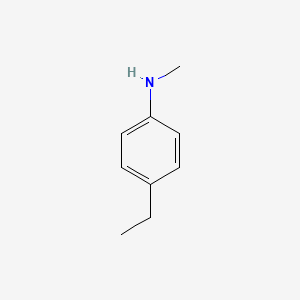

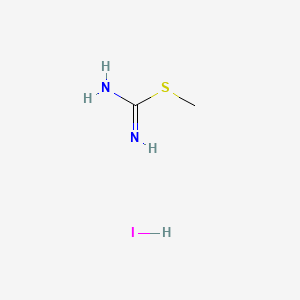

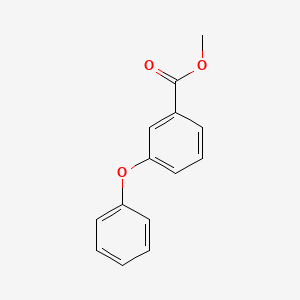

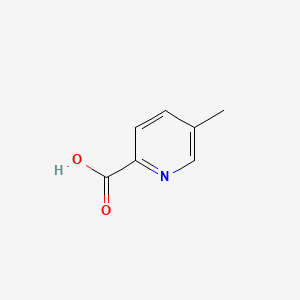

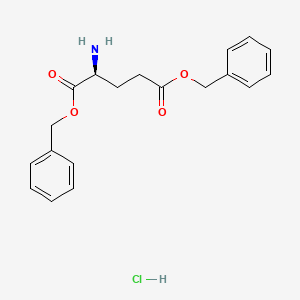

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.